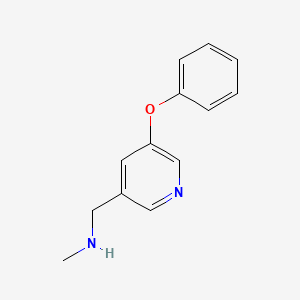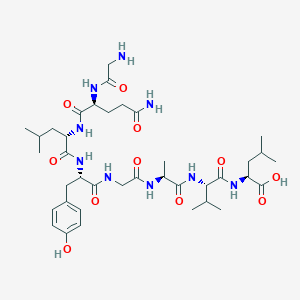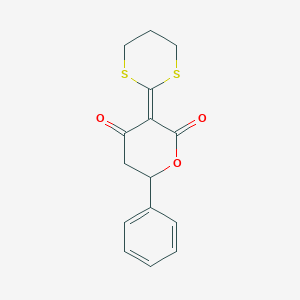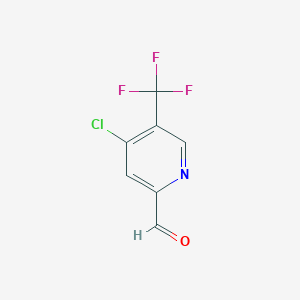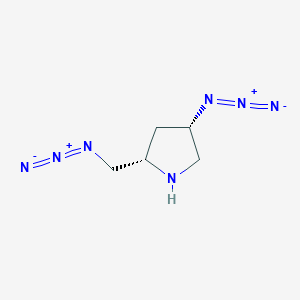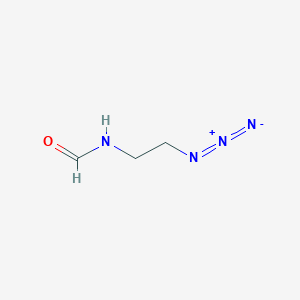
N-(2-Azidoethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Azidoethyl)formamide: is a chemical compound that contains an azide group attached to an ethyl chain, which is further connected to a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Azidoethyl)formamide can be synthesized through a multi-step process. One common method involves the reaction of 2-chloroethylamine hydrochloride with sodium azide to form 2-azidoethylamine. This intermediate is then reacted with formic acid or formic acid derivatives to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Azidoethyl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, chloroethylamine hydrochloride.
Cycloaddition Reactions: Alkynes, copper catalysts.
Reduction Reactions: Hydrogen gas, palladium or platinum catalysts.
Major Products:
Substitution Reactions: Amines.
Cycloaddition Reactions: Triazoles.
Reduction Reactions: Amines.
Scientific Research Applications
N-(2-Azidoethyl)formamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Azidoethyl)formamide primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism, facilitated by a copper catalyst . In reduction reactions, the azide group is reduced to an amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
N-(2-Azidoethyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
2-Azidoethanol: Contains an azide group attached to an ethyl chain with a hydroxyl group.
N-(2-Azidoethyl)methanesulfonamide: Contains an azide group attached to an ethyl chain with a methanesulfonamide group.
Uniqueness: N-(2-Azidoethyl)formamide is unique due to the presence of both an azide group and a formamide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and materials science .
Properties
CAS No. |
873975-38-3 |
|---|---|
Molecular Formula |
C3H6N4O |
Molecular Weight |
114.11 g/mol |
IUPAC Name |
N-(2-azidoethyl)formamide |
InChI |
InChI=1S/C3H6N4O/c4-7-6-2-1-5-3-8/h3H,1-2H2,(H,5,8) |
InChI Key |
PYFOPRHWPVRQDW-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)
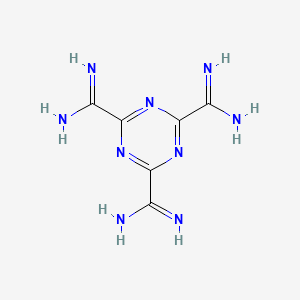
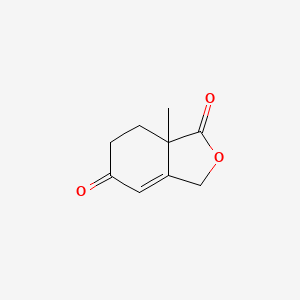
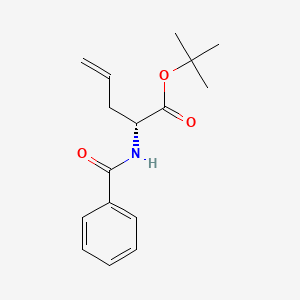
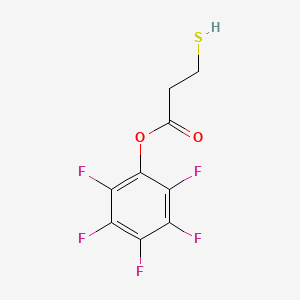
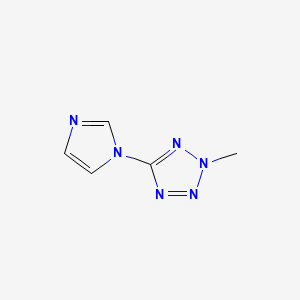
![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)
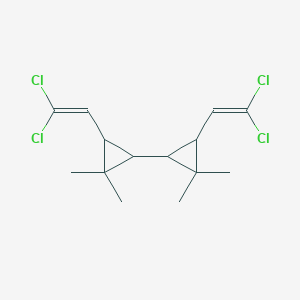
![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)
